Ormeloxifene

Beschreibung

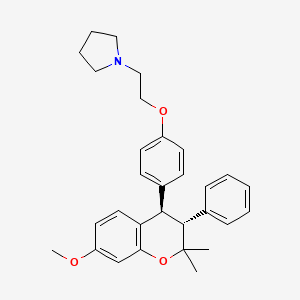

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-[2-[4-[(3R,4R)-7-methoxy-2,2-dimethyl-3-phenyl-3,4-dihydrochromen-4-yl]phenoxy]ethyl]pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H35NO3/c1-30(2)29(23-9-5-4-6-10-23)28(26-16-15-25(32-3)21-27(26)34-30)22-11-13-24(14-12-22)33-20-19-31-17-7-8-18-31/h4-6,9-16,21,28-29H,7-8,17-20H2,1-3H3/t28-,29+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZEUAXYWNKYKPL-WDYNHAJCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C(C2=C(O1)C=C(C=C2)OC)C3=CC=C(C=C3)OCCN4CCCC4)C5=CC=CC=C5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@H]([C@@H](C2=C(O1)C=C(C=C2)OC)C3=CC=C(C=C3)OCCN4CCCC4)C5=CC=CC=C5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H35NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301317017 | |

| Record name | (-)-Centchroman | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301317017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

457.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78994-23-7, 31477-60-8 | |

| Record name | (-)-Centchroman | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78994-23-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ormeloxifene [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031477608 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Levormeloxifene [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078994237 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ormeloxifene | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13310 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (-)-Centchroman | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301317017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ORMELOXIFENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/44AXY5VE90 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | LEVORMELOXIFENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9512UKZ352 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preclinical Research and Animal Studies

Pharmacodynamic Investigations in Animal Models

Pharmacodynamic studies in animal models are crucial for understanding how a drug interacts with the body and exerts its effects before human trials. als.neteuropa.eu For levormeloxifene, these investigations have provided insights into its tissue-selective actions, particularly in bone and cardiovascular tissues. nih.gov

Effects on Bone Metabolism and Turnover

Levthis compound has been evaluated for its impact on bone metabolism and turnover in various animal models, including ovariectomized rats and cynomolgus monkeys, which are commonly used to study postmenopausal bone loss. nih.govresearchgate.netnih.govscirp.orgresearchgate.netplos.org These models mimic the estrogen-deficient state that leads to increased bone resorption and decreased bone mineral density in postmenopausal women. researchgate.netplos.org

Studies in ovariectomized (OVX) rats have shown that levthis compound can prevent the increase in bone turnover and vertebral bone loss that occurs following the removal of ovaries. nih.govnih.gov In an estrogen-depleted rat model, levthis compound administered orally three times weekly for 5 weeks was sufficient to maintain bone densities at a level comparable to sham-operated animals. nih.gov Similarly, in ovariectomized cynomolgus monkeys, levthis compound prevented increased bone turnover and vertebral bone loss over a 12-month period. nih.gov

Data from a study in cynomolgus monkeys demonstrated the effect of levthis compound on lumbar spine bone mineral density (BMD) compared to ovariectomized monkeys receiving vehicle and sham-operated monkeys. After 12 months, the ovariectomized group showed a significant decrease in lumbar spine BMD, while the sham group maintained their BMD. Levthis compound treatment inhibited this loss, with different doses showing varying degrees of prevention. nih.gov

Lumbar Spine BMD Change in Cynomolgus Monkeys After 12 Months

| Group | Treatment | BMD Change (%) |

| Sham-operated | Vehicle | -0.4 |

| Ovariectomized | Vehicle | -5.0 |

| Ovariectomized | Levthis compound (0.5 mg/kg) | -3.6 |

| Ovariectomized | Levthis compound (1 mg/kg) | -2.0 |

| Ovariectomized | Levthis compound (5 mg/kg) | -2.5 |

| Ovariectomized | 17β-estradiol (0.016 mg/kg) | +0.2 |

Levthis compound also demonstrated the ability to reduce biochemical markers of bone turnover that are typically elevated after ovariectomy. nih.gov These markers include bone-specific alkaline phosphatase (BSAP), osteocalcin (B1147995) (BGP), tartrate-resistant acid phosphatase (TRAP), and urinary collagen C-terminal extension peptides (CrossLaps). nih.gov

Studies in animal models have consistently shown that levthis compound has a positive impact on bone mineral density (BMD). In ovariectomized rats, it increased lumbar spine and tibial bone mass. scielo.br In ovariectomized cynomolgus monkeys, levthis compound maintained spine BMD after 1 to 2 years of treatment. researchgate.netoup.com

However, the effect of levthis compound on BMD can vary depending on the skeletal site. While it inhibited the loss of lumbar spine BMD in ovariectomized monkeys, it did not prevent the loss of BMD at the femoral neck or whole body bone mineral content (BMC) as effectively as 17β-estradiol in one study. nih.gov

Prevention of Bone Loss in Ovariectomized Models

Cardiovascular System Effects

Preclinical studies have also investigated the effects of levthis compound on the cardiovascular system, focusing on its potential antiatherogenic properties and its influence on plasma lipid profiles. nih.govnih.gov

Levthis compound has demonstrated antiatherogenic properties in animal models. In cholesterol-fed ovariectomized female and sham-operated male rabbits, levthis compound significantly reduced atherosclerosis in the undamaged arterial wall. nih.govahajournals.orgahajournals.org In a long-term experiment (13 weeks) with cholesterol-fed rabbits, levthis compound reduced atherosclerosis by 50% in the undamaged arterial wall compared to the placebo group. ahajournals.orgahajournals.org This effect was observed even when plasma cholesterol levels were maintained at a similar level across treatment groups, suggesting a direct antiatherogenic effect not solely mediated by cholesterol lowering. nih.govahajournals.orgahajournals.org

The antiatherogenic effects of levthis compound in these rabbit models were reported to be similar to those of estrogen. nih.govahajournals.orgahajournals.org Research suggests that endothelium-derived nitric oxide (NO) may play a role in the antiatherogenic effect of levthis compound, similar to estrogen. researchgate.netjci.org

Levthis compound has been shown to modulate plasma cholesterol and lipid profiles in animal models. In ovariectomized rats, it reduced serum cholesterol. nih.gov In a short-term experiment (6 weeks) with cholesterol-fed ovariectomized female rabbits, levthis compound significantly reduced plasma cholesterol by 30% compared with the placebo group. nih.govahajournals.orgahajournals.org This cholesterol-lowering effect was comparable to that of estrogen in this model. ahajournals.org

While levthis compound reduced total cholesterol and LDL-cholesterol in some studies, its effects on HDL-cholesterol and triglycerides were not consistently observed. nih.gov

Plasma Cholesterol Change in Cholesterol-Fed Ovariectomized Rabbits (Short-Term Study)

| Group | Treatment | Plasma Cholesterol Change (%) |

| Ovariectomized | Placebo | 0 |

| Ovariectomized | Levthis compound | -30 |

| Ovariectomized | 17β-estradiol | Significant Reduction (Comparable to Levthis compound) |

Antiatherogenic Properties

Uterine and Reproductive Tissue Responses

Preclinical research examined the impact of levthis compound on uterine and reproductive tissues, particularly in animal models.

Absence of Endometrial Proliferation

In preclinical studies using ovariectomized animals, levthis compound did not show evidence of inducing epithelial proliferation or glandular stimulation in the uterus. nih.gov This suggested a lack of endometrial proliferative effect in these models.

Effects on Uterine Tissue in Ovariectomized Animals

Studies in ovariectomized rats indicated that levthis compound exerted a non-proliferative action on uterine tissues. nih.gov While some preliminary histological studies in rats suggested that levthis compound produced significant increases in uterine weight compared to placebo, this effect was potentially due to an action on endometrial stroma and myometrium rather than on glandular epithelial cells. ahajournals.org In ovariectomized rabbits, levthis compound's effects on uterine tissue were described as not noticeable at doses that produced antiatherogenic effects. ahajournals.org

Here is a table summarizing the observed effects on uterine tissue in ovariectomized animals:

| Animal Model | Effect on Uterine Tissue | Reference |

| Ovariectomized Rat | Non-proliferative action | nih.gov |

| Ovariectomized Rat | Potential action on stroma/myometrium | ahajournals.org |

| Ovariectomized Rabbit | No noticeable estrogenic effect on uterine tissue | ahajournals.org |

Hypothalamic-Pituitary Axis Modulation

Levthis compound has been shown to have an estrogen-like effect on the hypothalamic-pituitary axis. In studies, approximately 50% reductions in follicle-stimulating hormone (FSH) and luteinizing hormone (LH) levels were observed after 8 weeks of treatment. nih.govnih.gov

Here is a table illustrating the effect on FSH and LH levels:

| Hormone | Effect of Levthis compound (after 8 weeks) | Reference |

| Follicle-Stimulating Hormone (FSH) | Approximately 50% reduction | nih.govnih.gov |

| Luteinizing Hormone (LH) | Approximately 50% reduction | nih.govnih.gov |

Studies on Smooth Muscle Cells and Extracellular Matrix Components

Research has investigated the effects of levthis compound on smooth muscle cells (SMCs) and components of the extracellular matrix (ECM), particularly in the context of vaginal tissue. researchgate.netsemanticscholar.orgnih.govjst.go.jpresearchgate.net

Inhibition of Tropoelastin Production

Levthis compound has been shown to significantly decrease tropoelastin production in vaginal smooth muscle cells. researchgate.netsemanticscholar.orgnih.govjst.go.jpresearchgate.net In studies using primary SMC cultures from vaginal wall biopsies, levthis compound at a concentration of 1 µM significantly decreased tropoelastin production to 64 ± 2% of control levels (P<0.05). researchgate.netsemanticscholar.orgnih.govjst.go.jpresearchgate.net

Here is a table showing the effect on tropoelastin production:

| Compound | Concentration | Tropoelastin Production (% of control) | Statistical Significance | Reference |

| Levthis compound | 0.1 µM | 75 ± 4% | P=NS | researchgate.netsemanticscholar.orgnih.govjst.go.jpresearchgate.net |

| Levthis compound | 1 µM | 64 ± 2% | P<0.05 | researchgate.netsemanticscholar.orgnih.govjst.go.jpresearchgate.net |

Effects on Transforming Growth Factor Beta 1 (TGF-β1) Production

Levthis compound also significantly decreased the production of Transforming Growth Factor Beta 1 (TGF-β1) in vaginal smooth muscle cells. researchgate.netsemanticscholar.orgnih.govjst.go.jpresearchgate.net At a concentration of 1 µM, levthis compound reduced TGF-β1 production to 72 ± 14% of control levels (P<0.05). researchgate.netsemanticscholar.orgnih.govjst.go.jpresearchgate.net

Here is a table detailing the effect on TGF-β1 production:

| Compound | Concentration | TGF-β1 Production (% of control) | Statistical Significance | Reference |

| Levthis compound | 0.1 µM | 79 ± 11% | P=NS | researchgate.netsemanticscholar.orgnih.govjst.go.jpresearchgate.net |

| Levthis compound | 1 µM | 72 ± 14% | P<0.05 | researchgate.netsemanticscholar.orgnih.govjst.go.jpresearchgate.net |

Vaginal Smooth Muscle Cell Proliferation

Studies have investigated the effects of levthis compound on vaginal smooth muscle cells (SMCs). Research indicates that levthis compound can influence the proliferative activity of these cells. In primary SMC cultures derived from vaginal wall biopsies, incubation with levthis compound resulted in a significant increase in cell proliferation at a concentration of 1 μM, compared to controls. At a lower concentration of 0.1 μM, an increase was observed, although it did not reach statistical significance. semanticscholar.orgjst.go.jp

The following table summarizes the effect of levthis compound on vaginal SMC proliferation:

| Treatment | Relative Cell Number (% of control) | Statistical Significance (P value) |

| Control | 100 ± SE | - |

| Levthis compound (0.1 μM) | 130 ± 13% | NS (Not Significant) |

| Levthis compound (1 μM) | 151 ± 19% | <0.05 |

Furthermore, this research also demonstrated that levthis compound significantly decreased the production of tropoelastin and transforming growth factor-beta 1 (TGF-β1) in vaginal smooth muscle cells at a concentration of 1 μM. semanticscholar.orgjst.go.jp

Rho-kinase Signaling Molecule Expression in Urethral Smooth Muscle Cells

The effects of levthis compound on the expression of Rho-kinase signaling molecules in urethral smooth muscle cells (USMCs) have been examined in female rats. Studies have shown that treatment of USMCs with levthis compound resulted in a dosage-dependent decrease in the expression of RhoA, Rock-I, Rock-II, and p-MLC. researchgate.netresearchgate.netoup.comacorl.org.comedkoo.com This suggests that levthis compound may influence urinary continence by inhibiting the expression of these signaling molecules. researchgate.net

Cartilage Degeneration Research

Research indicates that levthis compound has shown effects on cartilage degeneration in preclinical and clinical settings. In animal models of osteoarthritis (OA), levthis compound has been shown to reduce cartilage damage. frontiersin.org A placebo-controlled trial in postmenopausal women demonstrated that levthis compound reduced the urinary excretion of C-terminal cross-linked telopeptide type II collagen (CTX-II) by approximately 50%. nih.gov CTX-II is a marker of cartilage degradation. nih.gov This reduction in CTX-II levels suggests that levthis compound may inhibit the degeneration of articular cartilage. nih.gov When treatment was stopped, CTX-II levels returned to baseline. nih.gov Studies in ovariectomized rats also showed that levthis compound effectively suppressed the increase in knee cartilage turnover and mitigated the progression of cartilage lesions. chsjournal.org

Pharmacokinetic and Toxicokinetic Studies in Animal Models

Pharmacokinetic and toxicokinetic studies of levthis compound have been conducted in various animal models, including rats and monkeys, primarily after oral administration. enghusen.dknih.govresearchgate.net These studies provide insights into how the compound is absorbed, distributed, metabolized, and eliminated in biological systems.

Absorption and Distribution Patterns

Following oral administration in Sprague-Dawley rats, levthis compound was absorbed from the gastrointestinal tract and widely distributed into various tissues. enghusen.dk Peak radioactive concentrations were generally observed around 4 hours post-administration in organs such as the intestine, liver, lung, kidney, spleen, pancreas, adrenals, and ovary (in females). researchgate.net Whole body autoradiography confirmed the quantitative distribution of radiolabeled levthis compound and/or its metabolites in tissues. The concentrations of radioactivity in tissues increased in a dose-proportional manner. Differences in the concentration of radiolabeled levthis compound between male and female rats were observed, with concentrations generally increasing with time and being higher in females than males at 72 hours in corresponding tissues.

Metabolism and Metabolite Identification

The metabolism of levthis compound has been studied in animal models. The majority of the administered drug was excreted as metabolites.

Primary Site of Metabolism (Liver)

While specific details on the liver as the primary site are often implied through the formation of metabolites excreted in bile, studies in rats indicate that the majority of the drug was excreted as norlevthis compound, the 7-desmethyl metabolite of levthis compound, via the formation of phase II metabolites (glucuronides) and excretion into the bile. researchgate.net This process strongly implicates the liver as a major site of metabolism due to its role in glucuronidation and bile excretion. Unchanged drug was also excreted, accounting for a smaller percentage of the dose. Additional metabolites identified in rat feces included two monohydroxylevthis compound species, a pyrrolidinone ring-opened metabolite, and desmethylnorlevthis compound, although these accounted for a smaller percentage of the excreted radioactivity.

Major Metabolites (e.g., Demethylation, Oxidative Ring Opening)

The metabolism of levthis compound has been investigated in Sprague-Dawley rats, cynomolgus monkeys, and postmenopausal women. The primary site of metabolism for levthis compound is the liver. nih.govresearchgate.net

Metabolism was found to be similar across the species studied. nih.govresearchgate.net Demethylation was identified as a major metabolic pathway in rats and postmenopausal women, leading to the formation of norlevthis compound, the 7-desmethyl metabolite of levthis compound. nih.govnih.gov This metabolite is primarily excreted via the bile after the formation of phase II metabolites, such as glucuronides. nih.gov

In cynomolgus monkeys, one of the major metabolic pathways involved an oxidative ring opening of a pyrrole (B145914) ring. nih.govresearchgate.net Additional metabolites identified in rat feces, albeit accounting for a smaller percentage of excreted radioactivity (1-5%), included two monohydroxylevthis compound species and a pyrrolidinone ring-opened metabolite of levthis compound, in addition to desmethylnorlevthis compound. nih.gov

Elimination and Excretion Routes (Fecal, Biliary, Urinary)

The primary route of excretion for levthis compound and its metabolites in rats, cynomolgus monkeys, and postmenopausal women is the feces. nih.govresearchgate.netnih.govresearchgate.net Urinary excretion was found to be a minor route. researchgate.net

In rats, fecal elimination was the major excretion route of radioactivity after oral administration of radiolabeled levthis compound. nih.govresearchgate.net The majority of the drug was excreted as norlevthis compound, the 7-desmethyl metabolite, which is eliminated via bile after glucuronidation. nih.gov Unchanged levthis compound was also excreted in feces, accounting for approximately 6% to 12% of the dose within the first 24 hours. nih.gov Together, norlevthis compound and unchanged drug accounted for about 50% of the excreted radioactivity in rats. nih.gov

Biliary excretion plays a significant role in the fecal elimination of levthis compound and its metabolites, particularly the glucuronidated forms of norlevthis compound. nih.govlibretexts.orgbioivt.com Studies in bile-cannulated rats confirmed the excretion of metabolites into the bile.

Allometric Scaling for Human Pharmacokinetic Prediction

Allometric scaling is a method used to predict human pharmacokinetic parameters based on data obtained from animal studies. enghusen.dknih.govpatsnap.comallucent.com This approach is based on the physiological similarities between mammals and the exponential relationship between physiological parameters and body size. enghusen.dkpatsnap.com

Allometric scaling was employed to predict human pharmacokinetic parameters for levthis compound using data from mice, rats, and cynomolgus monkeys. enghusen.dknih.gov Parameters such as clearance confounded by oral bioavailability (CL/F) and volume of distribution at steady state confounded by oral bioavailability (Vss/F) were predicted. enghusen.dknih.gov

Mean values of CL/F in mice, rats, monkeys, and humans were reported as 0.073, 0.29, 3.18, and 2.4 l/h, respectively. enghusen.dknih.gov Vss/F values were 0.073 and 7.5 l in mice and rats, respectively. enghusen.dknih.gov In monkeys, the central volume (Vc/F) and Vss/F were 28.9 and 57.9 l, respectively, while in humans, these values were 106 and 587 l, respectively. enghusen.dknih.gov

Predicted CL/F and Vss/F showed a linear relationship when plotted against body weight on a log-log scale. enghusen.dknih.gov The correlation coefficient (r) for CL/F was 0.95–0.98 and for Vss/F was 0.99. enghusen.dknih.gov

However, the allometric scaling approach for levthis compound showed limitations in accurately predicting human parameters. The predicted human Vss/F deviated 3-fold from the experimentally determined values. enghusen.dknih.gov Observed human CL/F values deviated significantly from the predicted values, ranging from 21 to 25-fold depending on the scaling method used. enghusen.dknih.gov Levthis compound is primarily metabolized in the liver, and while incorporating correction factors like liver weight or brain weight can theoretically improve predictions for such compounds, their inclusion resulted in only small improvements in the prediction of human CL/F for levthis compound. enghusen.dk

The confidence intervals for the predicted parameters using allometric scaling showed a major lack of precision for all methods evaluated. enghusen.dknih.gov This highlights the challenges and uncertainties associated with predicting human pharmacokinetics solely based on allometric scaling from preclinical animal data, particularly for compounds with complex metabolism like levthis compound. mdpi.com

| Species | CL/F (l/h) | Vss/F (l) | Vc/F (l) |

| Mice | 0.073 | 0.073 | - |

| Rats | 0.29 | 7.5 | - |

| Cynomolgus Monkey | 3.18 | 57.9 | 28.9 |

| Human | 2.4 | 587 | 106 |

Clinical Research and Human Studies

Early Phase Clinical Trials (Phase I/II)

Initial clinical investigations of levormeloxifene were conducted through randomized, double-blind, placebo-controlled Phase I and II trials involving healthy postmenopausal women. nih.govnih.gov These studies were designed to assess the compound's impact on various biological markers and to understand its behavior within the human body. nih.govnih.govnih.gov

The pharmacodynamic properties of levthis compound were evaluated by measuring its effects on bone metabolism, lipid profiles, and the hormonal system. nih.gov

Levthis compound demonstrated a significant effect on markers of bone turnover, suggesting an estrogen-like, bone-preserving action. nih.gov In multiple studies, treatment with levthis compound led to a marked reduction in the urinary excretion of Collagen I C-terminal Telopeptide (CTX), a key indicator of bone resorption. nih.govnih.gov

Five weeks of treatment reduced the biochemical marker of bone turnover, the collagen I C-terminal telopeptide (CrossLaps™), by 44.4%, and eight weeks of treatment resulted in a 35.5% reduction. nih.govnih.gov Another 12-month, double-blind study involving healthy postmenopausal women also showed that serum CrossLaps decreased by approximately 50% in the levthis compound groups, with no apparent dose-response effect. nih.gov In the same study, the placebo group, receiving only calcium supplements, experienced a decrease of about 10%. nih.gov

Other bone turnover markers were also affected. Bone alkaline phosphatase, a marker of bone formation, showed decreases of about 30% in the levthis compound groups. nih.gov Serum osteocalcin (B1147995) also exhibited highly significant decreases, with a magnitude comparable to that seen with hormone replacement therapy (HRT). nih.gov

Table 1: Effect of Levthis compound on Bone Turnover Markers

| Marker | Duration of Treatment | Finding | Citation |

|---|---|---|---|

| Collagen I C-terminal Telopeptide (CrossLaps™) | 5 weeks | 44.4% reduction | nih.govnih.gov |

| Collagen I C-terminal Telopeptide (CrossLaps™) | 8 weeks | 35.5% reduction | nih.govnih.gov |

| Serum CrossLaps | 12 months | ~50% decrease | nih.gov |

| Bone Alkaline Phosphatase | 12 months | ~30% decrease | nih.gov |

Clinical trials revealed that levthis compound has a favorable impact on the lipid profile, indicating potential antiatherogenic properties. nih.gov Treatment resulted in significant reductions in total cholesterol and low-density lipoprotein cholesterol (LDL-C). nih.govnih.govnih.gov

In one study, total cholesterol was reduced by 19–25% and LDL-cholesterol by 28–35% compared with placebo. nih.gov A separate 12-month Phase II trial found that levthis compound decreased total cholesterol by approximately 13–20% and LDL cholesterol by about 22–30%. nih.gov Notably, these reductions in total and LDL cholesterol appeared to be greater than those produced by a low-dose HRT regimen in the same study. nih.govtandfonline.com

In contrast, high-density lipoprotein cholesterol (HDL-C) and triglyceride concentrations were not significantly affected by levthis compound treatment in these early trials. nih.govnih.govnih.gov

Table 2: Effect of Levthis compound on Lipid Profile

| Lipid Parameter | Finding | Citation |

|---|---|---|

| Total Cholesterol | 19–25% reduction | nih.gov |

| LDL-Cholesterol | 28–35% reduction | nih.gov |

| HDL-Cholesterol | Not significantly affected | nih.govnih.gov |

Levthis compound exhibited an estrogen-like effect on the hypothalamic-pituitary-gonadal axis. nih.govnih.govwikipedia.org This system involves the hypothalamus releasing gonadotropin-releasing hormone (GnRH), which prompts the pituitary gland to secrete follicle-stimulating hormone (FSH) and luteinizing hormone (LH). nih.govwikipedia.org These hormones, in turn, regulate gonadal function. nih.gov In clinical studies with postmenopausal women, treatment with levthis compound for eight weeks led to an approximate 50% reduction in both FSH and LH levels. nih.govnih.gov

Studies demonstrated that levthis compound positively influences bone mineral density (BMD), a key factor in preventing postmenopausal osteoporosis. nih.govnih.gov In a 12-month Phase II trial, women treated with levthis compound showed an increase in spinal BMD of about 2%, compared to a decrease of less than 1% in the placebo group. nih.gov The same study showed that BMD of the total hip and total body also changed in a positive direction, though the differences were less pronounced than those for the spine. nih.gov A significant correlation was observed between the increase in BMD of the spine and hip and the decrease in total cholesterol and LDL, suggesting that individuals with the greatest bone response also had the most favorable lipid profile response. tandfonline.com

Table 3: Effect of Levthis compound on Bone Mineral Density (12-Month Study)

| Skeletal Site | BMD Change with Levthis compound | BMD Change with Placebo | Citation |

|---|---|---|---|

| Spine | ~2% increase | <1% decrease | nih.gov |

| Total Hip | Positive change | N/A | nih.gov |

Pharmacokinetic analyses from Phase I studies in healthy postmenopausal women revealed key characteristics of levthis compound's absorption, distribution, and elimination. nih.govenghusen.dk

The absorption of levthis compound was rapid, with the maximum plasma concentration (t-max) being reached in a mean time of 2–3 hours after oral administration. nih.gov The elimination of the compound was slow, with a mean terminal half-life (t½) ranging from 4.8 to 8.4 days (approximately 1 week). nih.govnih.gov

Pharmacokinetic parameters such as maximum concentration (Cmax) and the area under the plasma concentration-time curve (AUC) demonstrated dose linearity for the doses studied. nih.govnih.gov Due to its slow elimination, the drug showed considerable accumulation in the body with daily administration. nih.gov

Further analysis using a two-compartment model estimated the apparent clearance (CL/F) in humans to be low at 2.4 L/h. enghusen.dk The volume of distribution at steady state (Vss/F) was estimated to be 587 L, indicating that levthis compound is extensively bound to tissues. enghusen.dk Plasma protein binding was high, ranging from 99.2% to 99.9%. enghusen.dk

Table 4: Human Pharmacokinetic Parameters of Levthis compound

| Parameter | Value | Citation |

|---|---|---|

| Mean Time to Max. Concentration (t-max) | 2–3 hours | nih.gov |

| Mean Elimination Half-life (t½) | 4.8–8.4 days | nih.gov |

| Apparent Clearance (CL/F) | 2.4 L/h | enghusen.dk |

| Volume of Distribution (Vss/F) | 587 L | enghusen.dk |

Accumulation at Steady State

Studies on Endometrial Thickness and Uterine Effects

Clinical trials for levthis compound, which was developed for the prevention and treatment of postmenopausal osteoporosis, were ultimately discontinued (B1498344) due to a high incidence of gynecologic adverse events. nih.govnih.govnih.gov A significant component of this was the compound's stimulatory effect on the uterus, which was monitored via ultrasound assessment of endometrial thickness. nih.govdoctorlib.orgoup.com

Transvaginal ultrasonography was a key method used to assess the uterine effects of levthis compound in clinical trials. nih.govoup.com These assessments revealed a marked, estrogen-like stimulatory effect on the endometrium. oup.com

In a large Phase III study that was halted after 10 months, women treated with levthis compound showed a significant increase in endometrial thickness as measured by ultrasound compared to those receiving a placebo. nih.govdoctorlib.org Another study reported that after one year of treatment, women receiving levthis compound had an endometrial thickness of approximately 6 mm greater than the placebo group. doctorlib.org While biopsies did not show cellular proliferation or hyperplasia, the observed thickening was a prominent adverse event. nih.govdoctorlib.orgoup.com This increase in endometrial thickness is believed to be related to fluid accumulation in the uterus. oup.com

Follow-up studies after the withdrawal of levthis compound treatment showed that the mean endometrial thickness began to return toward baseline levels in a dose-dependent manner. nih.gov

Table 2: Incidence of Increased Endometrial Thickness in a Phase III Study

| Group | Percentage of Patients with Increased Endometrial Thickness on Ultrasound | Reference |

|---|---|---|

| Levthis compound | 19% | nih.govdoctorlib.org |

| Placebo | 1% | nih.govdoctorlib.org |

Histological Evaluation (Endometrial Biopsies)

Endometrial biopsies were a key component of the safety monitoring in levthis compound clinical trials. nih.gov In a study involving 2,964 perimenopausal and postmenopausal women being screened for hormone replacement therapy, endometrial biopsies were performed to classify the endometrium histologically. The results showed that 68.7% of specimens were atrophic, 23.5% were proliferative, 0.5% were secretory, 0.6% were hyperplastic, and 0.07% were adenocarcinoma, with 6.6% being insufficient for classification. nih.gov

While levthis compound was found to increase endometrial thickness, a notable finding from the clinical trials was that it did not induce endometrial hyperplasia or significant endometrial proliferation. nih.govoup.com In one study, despite observing a thickened endometrial stripe in some participants after withdrawal of the drug, histopathological examinations of the endometrium revealed normal tissue without any signs of hyperplasia or atypia. nih.gov Another follow-up study on adverse events also reported no cases of proliferative endometrium. capes.gov.br

Hysteroscopic Findings (Edema, Vascularization, Cysticity)

Hysteroscopic examinations provided further insight into the uterine effects of levthis compound. These examinations revealed that treatment with levthis compound was associated with an increased incidence of edema, vascularization, and cysticity within the endometrium. nih.govcapes.gov.brresearchgate.netkisti.re.kr These findings were part of the broader safety evaluations that raised concerns about the drug's impact on the uterus. capes.gov.br

Phase III Clinical Trials and Discontinuation

Despite showing some positive effects on bone mineral density and lipid profiles in earlier studies, the Phase III clinical trials for levthis compound were ultimately terminated. researchgate.netjodrugs.comnih.govresearchgate.net

Reasons for Premature Termination

The decision to halt the development of levthis compound was based on two primary factors that emerged during the Phase III trials. researchgate.netnih.govresearchgate.netwikidoc.org

A major reason for the discontinuation of the trials was the high incidence of gynecologic adverse events in women receiving levthis compound. researchgate.netnih.govresearchgate.netwikidoc.orgnih.govncats.io These events were observed at a significantly higher rate in the levthis compound groups compared to the placebo group, leading to concerns about the drug's safety profile. nih.gov

In addition to the adverse events, levthis compound failed to demonstrate significant long-term efficacy for the prevention of postmenopausal osteoporosis. researchgate.netjodrugs.com While earlier studies had shown some benefit, the long-term data from the Phase III trials did not support its continued development as a viable treatment option. researchgate.net

Significant Incidence of Gynecologic Adverse Events

Specific Adverse Events Observed

A multicenter, prospective Phase III study involving 2,924 women aged 65 years or older with osteoporosis was halted after just 10 months due to a multitude of adverse events. nih.gov The following table details the specific adverse events observed in women treated with levthis compound compared to placebo: researchgate.netnih.gov

| Adverse Event | Levthis compound Group (%) | Placebo Group (%) |

| Leukorrhea | 30 | 3 |

| Increased Endometrial Thickness | 19 | 1 |

| Enlarged Uterus | 17 | 3 |

| Urinary Incontinence | 17 | 4 |

| Lower Abdominal Pain | 17 | 6 |

| Hot Flushes | 10 | 3 |

| Increased Micturition Frequency | 9 | 4 |

| Uterovaginal Prolapse | 7 | 2 |

| Leg Cramps | 6 | 0.8 |

| Hemorrhagic Vaginal Discharge (post-withdrawal) | Noted in 5 subjects | Not specified |

| Headache | Reported as frequent | Not specified |

| Abdominal Pain | Reported as frequent | Not specified |

Data sourced from a study of 2,924 women. researchgate.netnih.gov All differences were highly statistically significant. nih.gov

Other reported adverse events in various studies included headache and abdominal pain, which were among the most frequently observed. nih.gov In one study, five subjects reported hemorrhagic vaginal discharge after withdrawing from levthis compound. nih.gov

The experience with levthis compound underscores the critical importance of thorough long-term safety and efficacy evaluations in the development of new therapeutic agents. While initially promising, the unacceptable level of gynecologic adverse events and lack of sustained efficacy ultimately led to the cessation of its clinical development.

Urinary System Manifestations (Urinary Incontinence, Increased Micturition Frequency)

The same major clinical study that highlighted uterine effects also reported a significant increase in adverse urinary system events. nih.gov Women treated with levthis compound experienced a notable rise in urinary incontinence, with an incidence of 17%, compared to just 4% in the placebo group. researchgate.netnih.gov This represented a more than fourfold increase in risk. semanticscholar.org

In addition to incontinence, increased micturition frequency was another prominent finding. nih.gov In the levthis compound arm of the study, 9% of women reported an increased frequency of urination, more than double the 4% reported by the placebo group. researchgate.netnih.gov A follow-up study of 234 women who had completed 12 months of treatment also recorded urinary incontinence, including the worsening of pre-existing conditions, in five women within the levthis compound groups. nih.gov These findings suggest that levthis compound has a stimulatory effect on the lower genitourinary tract. researchgate.net

Table 2: Incidence of Urinary System Manifestations in a Phase III Trial

| Manifestation | Levthis compound Group (%) | Placebo Group (%) |

| Urinary Incontinence | 17% | 4% |

| Increased Micturition Frequency | 9% | 4% |

Data sourced from a study of 2,924 women over 10 months. researchgate.netnih.gov

Other Systemic Adverse Events (Headache, Abdominal Pain, Hot Flushes, Leg Cramps)

Beyond gynecological and urinary effects, clinical trials documented other systemic adverse events in participants taking levthis compound. nih.govnih.gov In early-phase studies with healthy postmenopausal women, the most frequently reported adverse events after multiple doses were headache, abdominal pain, and leukorrhea, with the highest frequency occurring at the highest daily dose. nih.govnih.gov

The larger Phase III trial confirmed and quantified these findings in a broader population. nih.gov Lower abdominal pain was reported by 17% of women in the levthis compound group, nearly three times the rate of the placebo group (6%). researchgate.netnih.gov Hot flushes were also significantly more common, affecting 10% of the levthis compound cohort versus 3% of the placebo cohort. nih.gov Leg cramps showed a substantial increase, with an incidence of 6% in the levthis compound group compared to just 0.8% in the placebo group. researchgate.netnih.gov

Table 3: Incidence of Other Systemic Adverse Events in a Phase III Trial

| Adverse Event | Levthis compound Group (%) | Placebo Group (%) |

| Lower Abdominal Pain | 17% | 6% |

| Hot Flushes | 10% | 3% |

| Leg Cramps | 6% | 0.8% |

Data sourced from a study of 2,924 women over 10 months. researchgate.netnih.gov

Post-Treatment Withdrawal Follow-up Studies

Reversibility of Endometrial Thickening

A significant finding in levthis compound trials was a marked increase in endometrial thickness as measured by ultrasound. researchgate.netnih.gov In one major study, 19% of women taking the drug showed increased endometrial thickness, compared to only 1% in the placebo group. researchgate.net

A follow-up study was conducted on 234 women who were monitored for 12 months after discontinuing 12 months of treatment with levthis compound. nih.gov This study found that the increased endometrial thickness was a prominent adverse event. nih.gov Following the withdrawal of the treatment, the mean endometrial thickness began to return toward baseline levels in a dose-dependent manner. nih.gov Hysteroscopic examinations performed at the beginning of the follow-up phase revealed that levthis compound was associated with an increased incidence of edema, vascularization, and cysticity of the endometrium. nih.gov The reversibility of the endometrial thickening after cessation of therapy is a key observation from these follow-up investigations. researchgate.net

Bone Density Changes Post-Withdrawal

Levthis compound was initially developed for the prevention and treatment of postmenopausal osteoporosis, and it demonstrated an ability to prevent postmenopausal bone loss during treatment. nih.gov However, the benefits to bone mineral density (BMD) were not sustained after the drug was discontinued. nih.gov

In a 12-month follow-up study after treatment withdrawal, it was observed that the bone density in the spine and hip, which had been preserved during treatment, approached baseline levels. nih.gov This loss of effect is consistent with findings for other therapies like hormone replacement therapy and the selective estrogen receptor modulator (SERM) raloxifene (B1678788), where discontinuation of treatment leads to a reduction in BMD. tandfonline.comnih.govjwatch.org For instance, after 5 years of treatment with raloxifene, a year of discontinuation resulted in a significant decrease in lumbar spine BMD. nih.gov The follow-up data for levthis compound suggest that its protective effect on bone mass is reversible upon cessation of the therapy. nih.gov

Clinical Trial Methodologies

The clinical investigation of levthis compound involved several studies employing standard pharmacological trial methodologies. nih.govnih.gov Early-phase studies were typically randomized, double-blind, and placebo-controlled, utilizing a parallel group design. nih.govnih.gov These trials were conducted in healthy postmenopausal women, often with inclusion criteria such as at least a one-year history of amenorrhoea and specific follicle-stimulating hormone (FSH) and 17-β-oestradiol (E2) levels to confirm postmenopausal status. nih.gov

For example, one investigation involved two trials: a single ascending dose study and a multiple-dose study. nih.gov The multiple-dose study was further divided into two parts, with subjects receiving daily doses for 35 or 56 days. nih.gov Safety assessments in these trials were comprehensive, including the monitoring of vital signs, ECG, hematology, clinical chemistry, and the systematic recording of adverse events. nih.gov

Later-phase, multicentered studies also used a prospective, randomized, and double-blind design. nih.gov A major Phase III osteoporosis treatment study randomized 2,924 healthy women aged 65 years or older with osteoporosis to receive either a placebo or one of two different doses of levthis compound daily. nih.gov This study planned for multiple medical and gynecologic evaluations over a three-year period, although it was terminated early. nih.gov The methodologies for assessing specific outcomes included transvaginal ultrasonography to measure endometrial thickness and dual-energy X-ray absorptiometry (DXA) to measure bone mineral density at sites like the lumbar spine, hip, and forearm. nih.gov

Randomized, Double-Blind, Placebo-Controlled Studies

Levthis compound has been the subject of rigorous clinical investigation, primarily through randomized, double-blind, placebo-controlled trials designed to assess its efficacy and safety. nih.govnih.gov Two notable studies of this design involved single ascending doses and multiple ascending doses in healthy postmenopausal women. nih.govnih.gov These trials are fundamental in clinical research as they are designed to minimize bias, where neither the participants nor the researchers know who is receiving the active drug versus a placebo. nih.gov

One such investigation was a post hoc analysis of data from two separate randomized, double-blind, placebo-controlled trials. tandfonline.com The first of these trials evaluated levthis compound over a 12-month period. tandfonline.com Another set of studies investigated single and multiple doses of levthis compound for up to 56 days. nih.govnih.gov The design of these trials was a randomized, double-blind, placebo-controlled, parallel-group format. nih.gov

The primary objective of these studies was to evaluate the safety, pharmacodynamics, and pharmacokinetics of levthis compound. nih.govnih.gov The research explored the short-term effects on bone and lipid metabolism, as well as the hypothalamic-pituitary axis. nih.govnih.gov The findings from these studies indicated that short-term administration of levthis compound in postmenopausal women elicited a favorable pharmacodynamic response, suggesting potential estrogen-like effects on bone preservation and antiatherogenic properties. nih.gov

A significant outcome observed in these trials was the effect on biochemical markers of bone turnover and cholesterol levels. nih.govnih.gov For instance, treatment with levthis compound for five to eight weeks resulted in a notable reduction in the collagen I C-terminal telopeptide (CrossLaps™), a marker of bone resorption. nih.govnih.gov Specifically, a reduction of 44.4% was observed after five weeks and 35.5% after eight weeks. nih.govnih.gov Concurrently, total cholesterol and LDL-cholesterol concentrations were significantly reduced by 19–25% and 28–35%, respectively, when compared with placebo. nih.govnih.gov However, HDL-cholesterol and triglyceride levels remained unaffected. nih.govnih.gov An estrogen-like effect was also noted on the hypothalamic-pituitary axis, with significant reductions in FSH and LH levels after eight weeks of treatment. nih.govnih.gov

Table 1: Key Findings from Randomized, Double-Blind, Placebo-Controlled Studies of Levthis compound

| Outcome Measure | Duration of Treatment | Finding | Citation |

|---|---|---|---|

| Collagen I C-terminal telopeptide (CrossLaps™) | 5 weeks | 44.4% reduction | nih.govnih.gov |

| Collagen I C-terminal telopeptide (CrossLaps™) | 8 weeks | 35.5% reduction | nih.govnih.gov |

| Total Cholesterol | 5-8 weeks | 19-25% reduction compared to placebo | nih.govnih.gov |

| LDL-Cholesterol | 5-8 weeks | 28-35% reduction compared to placebo | nih.govnih.gov |

| HDL-Cholesterol | 5-8 weeks | No significant effect | nih.govnih.gov |

| Triglycerides | 5-8 weeks | No significant effect | nih.govnih.gov |

| Follicle-Stimulating Hormone (FSH) | 8 weeks | ~50% reduction | nih.govnih.gov |

Patient Recruitment and Study Population Characteristics

The clinical trials for levthis compound enrolled specific patient populations to meet the study objectives. nih.govtandfonline.com The recruitment process targeted healthy postmenopausal women. nih.govnih.gov For instance, two significant randomized, double-blind, placebo-controlled studies included a total of 104 healthy postmenopausal women. nih.govnih.gov

In a post hoc analysis of data from two trials, the Danish subpopulation was examined, which included 133 women in the levthis compound study. tandfonline.com The participants in these foundational studies were healthy postmenopausal women aged between 47 and 66 years. nih.gov A key inclusion criterion was a history of at least one year of physiological or surgical amenorrhoea. nih.gov Furthermore, participants had not received hormone replacement therapy (HRT) for at least three months prior to entering the studies. nih.gov

To confirm the postmenopausal status of the participants, specific hormonal levels were required. The plasma concentration of 17-β-oestradiol (E2) had to be below 110 nmol ml−1. nih.gov Additionally, in one of the trials, the follicle-stimulating hormone (FSH) level was required to be above 40 IU l−1. nih.gov All participants provided written informed consent after the nature of the studies was explained to them, and the trial protocols were approved by independent ethics committees. nih.gov

Table 2: Patient Demographics and Baseline Characteristics for Levthis compound Clinical Trials

| Characteristic | Description | Citation |

|---|---|---|

| Total Participants (in two studies) | 104 | nih.govnih.gov |

| Age Range | 47-66 years | nih.gov |

| Gender | Female | nih.gov |

| Menopausal Status | Postmenopausal | nih.gov |

| Inclusion Criteria | At least 1 year of physiological or surgical amenorrhoea | nih.gov |

| No hormone replacement therapy for the last 3 months | nih.gov | |

| 17-β-oestradiol (E2) plasma concentration < 110 nmol ml−1 | nih.gov |

Safety Assessments and Monitoring

Comprehensive safety assessments were an integral part of the clinical trials for levthis compound. nih.govnih.gov The monitoring of patient safety is a critical component throughout the drug development lifecycle, ensuring that risks are identified, evaluated, and managed appropriately. mdpi.com In the levthis compound trials, safety evaluations included the monitoring of vital signs, electrocardiograms (ECG), hematology, and clinical chemistry. nih.govnih.gov The reporting of all adverse events was also a crucial component of the safety monitoring process. nih.govnih.gov

The responsibility for ongoing safety evaluation in clinical trials lies with the sponsor, who should establish documented processes for this purpose. nsw.gov.au This includes developing a safety monitoring plan that is proportionate to the level of risk, determined through a thorough risk assessment. nsw.gov.au In the case of the levthis compound studies, blood samples were collected at intervals up to 27 days after single and multiple dosing to analyze the pharmacokinetics, which is also a component of safety assessment. nih.govnih.gov

Investigators play a key role in safety monitoring by observing, evaluating, and documenting all effects of the treatment, including the reporting of adverse events. mdpi.com They are responsible for notifying both their institutional review boards and the trial sponsor of any issues that could pose a threat to the safety and well-being of the participants. mdpi.com The development of levthis compound was ultimately halted due to a high incidence of gynecological side effects observed during clinical trials, underscoring the importance of rigorous safety monitoring. wikipedia.org

Table 3: Components of Safety Assessment in Levthis compound Clinical Trials

| Assessment Component | Details | Citation |

|---|---|---|

| Vital Signs | Regular monitoring of key physiological parameters. | nih.govnih.gov |

| Electrocardiogram (ECG) | Assessment of cardiac electrical activity. | nih.govnih.gov |

| Hematology | Analysis of blood components. | nih.govnih.gov |

| Clinical Chemistry | Measurement of chemical components in the blood. | nih.govnih.gov |

| Adverse Event Reporting | Documentation of any untoward medical occurrences. | nih.govnih.gov |

| Pharmacokinetic Analysis | Collection of blood samples to study drug absorption, distribution, metabolism, and excretion. | nih.govnih.gov |

Pharmacological Interactions and Drug Development Context

Comparison of Levormeloxifene Effects with Other SERMs

Levthis compound, as a SERM, exhibits a distinct pharmacological profile compared to other compounds in this class, such as tamoxifen (B1202), raloxifene (B1678788), bazedoxifene, and ospemifene. While initially investigated for osteoporosis, preclinical studies in ovariectomized rats and monkeys indicated that levthis compound could increase lumbar spine and tibial bone mass, prevent bone loss, and decrease bone turnover, with a decrease in osteocalcin (B1147995) levels scielo.brnih.govdovepress.com. These bone-protective effects were observed without apparent deleterious effects on the uterus in these animal models nih.gov. In terms of lipid metabolism, levthis compound demonstrated the ability to reduce serum cholesterol in ovariectomized rats and prevent aortic cholesterol accumulation in an ovariectomized rabbit model nih.gov. Clinical studies in postmenopausal women showed that levthis compound significantly reduced total cholesterol and LDL-cholesterol concentrations, without affecting HDL-cholesterol and triglyceride levels, a lipid-lowering effect comparable to statins scielo.brnih.gov.

In contrast to some other SERMs like raloxifene and bazedoxifene, which generally exhibit antagonistic effects on uterine tissue, levthis compound has been noted to have a more estrogenic effect on the uterus cenmed.comnih.gov. This differential effect on the uterus was a significant factor in the discontinuation of its initial development for osteoporosis due to a high incidence of gynecological side effects during clinical trials, including increased endometrial thickness, enlarged uterus, and uterine prolapse nih.govdovepress.comcenmed.comresearchgate.netwmcloud.org.

Comparisons in rat brain models have also shown that levthis compound, along with other SERMs like tamoxifen and raloxifene, can produce effects similar to estradiol (B170435) on body weight. uni.lu. However, the specific agonist/antagonist profiles for individual SERMs may vary across different brain areas, influencing the regulation of mRNA levels of estrogen receptor subtypes (ERα and ERβ) and serotonin-related proteins uni.lu.

Impact on Estrogen Receptor Function and Coregulator Proteins

The tissue-specific agonist or antagonist effects of SERMs, including levthis compound, are mediated through their interaction with estrogen receptor subtypes, ERα and ERβ, and the subsequent recruitment of various coactivator and corepressor proteins nih.gov. The conformation that a SERM induces in the estrogen receptor upon binding dictates which coregulatory proteins are recruited to the receptor-ligand complex dovepress.com. The balance and type of coactivators (such as SRC1 and SRC3) and corepressors (such as NCoR and SMRT) present in a particular tissue, along with the relative expression of ERα and ERβ subtypes, determine the resulting transcriptional activity of estrogen-responsive genes dovepress.commdpi.compharmakb.com.

While detailed, specific research findings explicitly detailing levthis compound's interaction profiles with a comprehensive range of coregulator proteins were not extensively available in the reviewed literature, its observed differential effects in various tissues, such as bone and uterus, are a direct consequence of these complex interactions. The genomic responses elicited by different SERMs vary within the class and in relation to the effects of estradiol on ER subtypes, highlighting the nuanced nature of SERM action at the molecular level nih.govdovepress.com.

Challenges in SERM Pharmacological Development

The development of SERMs presents several pharmacological challenges, primarily centered around achieving a favorable balance of tissue-specific agonist and antagonist activities. The goal is to maximize beneficial effects in target tissues, such as bone and the cardiovascular system, while minimizing undesirable estrogenic effects in others, particularly the uterus and breast in certain contexts.

One significant challenge lies in the complex interplay between SERMs, ER subtypes, and the diverse array of coregulator proteins that are expressed in a tissue- and cell-specific manner dovepress.comnih.gov. Designing compounds that reliably induce the desired receptor conformation to recruit specific coregulators in target tissues remains a key hurdle.

Furthermore, managing potential risks, such as thrombotic events and unintended neoplastic effects in certain tissues, has been a challenge in SERM development dovepress.comwikidoc.org. The timing, formulation, and duration of therapy also need careful consideration to optimize efficacy and safety wikidoc.org.

In the case of levthis compound, a major challenge encountered during its initial development for osteoporosis was the occurrence of gynecological side effects, including increased endometrial thickness and uterine enlargement, which led to the premature termination of its Phase III clinical trials for this indication nih.govdovepress.comresearchgate.netwmcloud.org. This underscores the difficulty in predicting and controlling the tissue-specific effects of SERMs in a clinical setting, even when preclinical data show promise.

Current Research and Potential Re-evaluation of Levthis compound and its Derivatives

Despite the cessation of its development for osteoporosis, levthis compound is currently undergoing re-evaluation and research for alternative therapeutic applications, primarily focusing on its potential as a targeted contraceptive.

Levthis compound is being developed as an enhanced, non-hormonal oral contraceptive. This effort stems from the observation that This compound (B1196478), the racemic mixture of which levthis compound is the levorotatory enantiomer, has been marketed as a contraceptive in India for many years researchgate.netwikipedia.orgwmcloud.orgscielo.brwikipedia.org. Preclinical studies have indicated that the contraceptive efficacy of this compound is primarily driven by the levo enantiomer, levthis compound wmcloud.orgwikipedia.orgwikipedia.orguni.lu.

The development of levthis compound as a pure enantiomer aims to provide a more precise contraceptive option with a reduced chemical burden compared to the racemic this compound wmcloud.orgwikipedia.orgwikipedia.org. This targeted approach seeks to leverage the specific pharmacological properties of levthis compound for effective contraception. Clinical trials for levthis compound as an oral contraceptive are currently underway wmcloud.orguni.lu.

Information regarding current research or development of nanoemulsion formulations specifically for levthis compound to enhance its bioavailability was not found in the provided search results.

Clinical trials with levthis compound for osteoporosis revealed an increased incidence of pelvic organ prolapse and urinary incontinence among treated women cenmed.comwmcloud.org. This observation has contributed to research aimed at understanding the underlying mechanisms by which SERMs, including levthis compound, might influence pelvic floor function.

Studies investigating the effects of levthis compound on vaginal smooth muscle cells have shown that it can increase their proliferation while inhibiting the production of tropoelastin and transforming growth factor beta 1 (TGF-β1) pharmakb.com. Alterations in the extracellular matrix components, such as elastin (B1584352), and smooth muscle function are implicated in the pathogenesis of pelvic organ prolapse and urinary incontinence. The findings suggest that the observed adverse effects of levthis compound on pelvic floor function may be related to its influence on vaginal tissue remodeling and cellular activity. This highlights the complex and sometimes unexpected tissue-specific effects of SERMs beyond their intended targets.

Future Research Directions

Molecular and Cellular Mechanisms Underlying Adverse Events

Understanding the precise molecular and cellular mechanisms responsible for the gynecologic adverse events associated with Levormeloxifene is a crucial area for future research. While SERMs are designed to exhibit tissue-specific agonistic or antagonistic activity on estrogen receptors (ERs), the observed uterine stimulation and increased risk of pelvic organ prolapse with Levthis compound indicate a need to delve deeper into its interactions at the cellular level in reproductive tissues. researchgate.netscielo.brresearchgate.net Research could investigate the specific co-regulator proteins recruited by the Levthis compound-ER complex in uterine and pelvic floor tissues, as the relative and absolute levels of these co-regulators can influence the final activity of SERMs. Comparing the molecular signature of Levthis compound's activity in these tissues to that of SERMs with more favorable uterine profiles, such as raloxifene (B1678788), could reveal key differences in receptor conformation or downstream signaling pathways that contribute to the adverse effects. jci.orgwikipedia.org Studies on the effects of Levthis compound on α1A-adrenergic receptor expression in urethral smooth muscle, as explored in animal models, also represent a potential avenue for understanding mechanisms related to urinary incontinence, an adverse event sometimes associated with SERMs. capes.gov.br

Structure-Activity Relationship Studies for Improved Selectivity

Further detailed structure-activity relationship (SAR) studies are essential to identify the structural determinants of Levthis compound's tissue selectivity. researchgate.net Given that Levthis compound is the l-enantiomer (B50610) of This compound (B1196478), investigating the pharmacological profile of the d-enantiomer and the racemic mixture could provide insights into the role of stereochemistry in its activity and adverse effects. drugbank.com Comparing the structure of Levthis compound to other benzopyran SERMs and analyzing how minor structural modifications influence binding affinity to ERα and ERβ subtypes, as well as the recruitment of different co-activators and co-repressors, could guide the design of novel analogues with improved tissue selectivity profiles. colab.ws The goal of such studies would be to enhance the desired agonistic effects on bone while minimizing or eliminating the undesirable agonistic effects on uterine tissue and the pelvic floor.

Biomarker Identification for Predicting Response and Adverse Effects

Identifying biomarkers that can predict individual patient response to Levthis compound and the likelihood of experiencing adverse effects would be invaluable for personalized medicine approaches. Future research could focus on identifying genetic polymorphisms in estrogen receptors or co-regulator proteins that influence Levthis compound's activity. Additionally, exploring circulating biomarkers related to bone turnover or uterine health could help identify individuals who are more likely to benefit from Levthis compound or are at higher risk of adverse events. researchgate.netthieme-connect.denki.nlnih.govresearchgate.net While general biomarkers for predicting response to endocrine therapy in conditions like breast cancer have been investigated, specific biomarkers for predicting response and adverse effects to Levthis compound are needed. nki.nlnih.gov

Novel Therapeutic Applications and Repurposing Potential

Despite the discontinuation of its development for osteoporosis due to adverse events, the unique pharmacological properties of Levthis compound as a SERM suggest potential for repurposing in other therapeutic areas where its specific tissue activity might be beneficial or where the risk-benefit profile could be more favorable. researchgate.netnih.govjmicrobiol.or.kr Research into novel applications could explore its effects on conditions beyond osteoporosis, potentially including certain hormone-sensitive cancers or other conditions where modulating estrogen receptor activity is desired. drugbank.com The anti-cancer potential of this compound has been noted, suggesting that Levthis compound might also hold promise in this area, warranting further investigation. Exploring its effects on different signaling pathways and cellular processes could uncover new therapeutic targets.

Q & A

Q. What is the pharmacological profile of Levormeloxifene, and how does its enantiomeric composition influence its therapeutic efficacy?

Levthis compound is a levorotatory enantiomer of this compound and a selective estrogen receptor modulator (SERM) with tissue-specific agonist/antagonist effects. Preclinical studies demonstrate that levthis compound exhibits higher bioactivity than its dextro- counterpart, particularly in bone preservation and lipid metabolism modulation. Its enantiomeric purity reduces unnecessary chemical exposure, enhancing safety for long-term use in reproductive-age women .

Q. What are the key pharmacokinetic (PK) parameters of Levthis compound in preclinical species and humans?

Levthis compound exhibits species-dependent PK profiles:

- Mice/Rats : One-compartment model (due to limited sampling points), high clearance (CL/F/g: 2.4 × 10⁻³ l h⁻¹ g⁻¹ in mice), and extensive tissue binding (Vss/F > total body water) .

- Monkeys/Humans : Two-compartment model, slower elimination (human t₁/₂: 4.8–8.4 days), and dose-linear AUC/Cmax up to 160 mg . Plasma protein binding is >99% across species, with fecal excretion as the primary elimination route .

Q. How does Levthis compound modulate bone turnover and lipid profiles in clinical trials?

In postmenopausal women, Levthis compound (20–160 mg/day) reduces bone resorption markers (e.g., serum CrossLaps by 35–44%) and lowers LDL cholesterol by 28–35%, comparable to low-dose hormone replacement therapy (HRT). However, it lacks HRT’s dose-dependent endometrial thinning, instead increasing endometrial thickness, suggesting tissue-specific estrogenic activity .

Advanced Research Questions

Q. How can researchers design preclinical studies to improve interspecies pharmacokinetic translation for Levthis compound?

- Compartmental Modeling : Use two-compartment models for primates/humans and optimize sampling intervals in rodents to capture absorption/distribution phases .

- Allometric Scaling : Apply correction factors (e.g., maximum lifespan potential, brain weight) for drugs with hepatic metabolism. Despite a high correlation coefficient (r=0.98), simple allometry overestimates human Vss/F by 3-fold, necessitating species-specific validation .

Q. What methodologies resolve contradictions in allometric scaling predictions for Levthis compound’s clearance (CL/F)?

Levthis compound’s CL/F in humans deviates 25-fold from preclinical predictions due to low hepatic extraction. Hybrid approaches combining:

- Physiologically Based Pharmacokinetics (PBPK) : Incorporate enzyme abundance data.

- In Vitro-In Vivo Extrapolation (IVIVE) : Use hepatocyte stability assays. Improve accuracy over traditional allometry, which remains limited by interspecies metabolic variability .

Q. What experimental approaches assess Levthis compound’s effects on Rho-kinase signaling in urethral smooth muscle cells (USMCs)?

Q. How does Levthis compound’s nitric oxide (NO)-mediated antiatherogenic mechanism differ from other SERMs?

Levthis compound reduces aortic atherosclerosis in cholesterol-clamped rabbits by 67% via endothelial NO upregulation. Co-administration with NO synthase inhibitors (e.g., L-NAME) diminishes this effect, highlighting NO’s role in its lipid-independent vascular protection .

Q. What analytical techniques identify Levthis compound’s major metabolites across species?

- HPLC-MS/MS : Detects demethylated metabolites in rats/humans and pyrrole ring-opened derivatives in monkeys.

- Radiolabeled Studies : Track fecal excretion of [¹⁴C]-Levthis compound, confirming hepatic metabolism as the primary clearance route .

Q. How can researchers evaluate Levthis compound’s tissue-specific estrogenic/antiestrogenic effects?

Q. What statistical methods optimize dose-response analysis in Levthis compound trials for bone preservation?

- ANCOVA : Adjust for baseline bone mineral density (BMD) and lipid levels.

- Nonlinear Mixed-Effects Modeling : Assess exposure-response relationships for biomarkers (e.g., CrossLaps, osteocalcin) .

Tables for Key Findings

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.